(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone
Description
The compound “(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone” is a heterocyclic organic molecule featuring a methanone core bridging two pharmacologically relevant moieties: a piperidine-linked 1,3,4-oxadiazole and a dimethoxyphenyl-substituted pyrazole. The cyclopropyl group on the oxadiazole ring may enhance metabolic stability compared to bulkier substituents, while the 2,5-dimethoxyphenyl moiety could influence lipophilicity and binding interactions with biological targets .
Properties
IUPAC Name |
[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-[5-(2,5-dimethoxyphenyl)-2-methylpyrazol-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O4/c1-27-19(13-18(26-27)17-12-16(30-2)6-7-20(17)31-3)23(29)28-10-8-15(9-11-28)22-25-24-21(32-22)14-4-5-14/h6-7,12-15H,4-5,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPBLCDSCBRFWPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)N3CCC(CC3)C4=NN=C(O4)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone represents a novel hybrid structure that combines the oxadiazole and pyrazole moieties. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies to highlight its potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound's structure can be broken down into two significant pharmacophores: the oxadiazole and the pyrazole . The oxadiazole ring is known for its diverse biological activities, including anticancer properties, while the pyrazole moiety has been associated with anti-inflammatory and analgesic effects.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₈H₁₈N₄O₃ |
| Molecular Weight | 342.36 g/mol |
| CAS Number | Not available |
Anticancer Properties
Recent studies have shown that derivatives of 1,3,4-oxadiazoles , such as the one , exhibit significant anticancer activity. For instance:
- Cytotoxicity : The compound demonstrated potent cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) and leukemia (CEM-CM) cells. The IC₅₀ values were reported in the low micromolar range, indicating strong efficacy compared to standard chemotherapeutics like doxorubicin .
- Mechanism of Action : The anticancer activity is attributed to the compound's ability to induce apoptosis through the activation of caspase pathways and modulation of p53 expression levels. Flow cytometry assays confirmed that treated cells exhibited increased apoptotic markers .
Antimicrobial Activity
The oxadiazole derivatives have been noted for their antimicrobial properties as well:
- Broad-Spectrum Activity : Studies indicate that compounds similar to this hybrid structure have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and function .
Antiviral Effects
Research has also highlighted the antiviral potential of oxadiazole derivatives:
- Antiviral Activity : Some studies suggest that oxadiazole-based compounds exhibit inhibitory effects against RNA viruses. This activity is particularly relevant for developing treatments for viral infections such as hepatitis B .
Case Studies and Research Findings
Several key studies have focused on the biological evaluation of oxadiazole derivatives:
- Antitumor Activity : A study published in MDPI demonstrated that oxadiazole derivatives significantly inhibited tumor growth in vivo models by targeting HDAC and thymidylate synthase enzymes .
- SAR Studies : Structure–activity relationship (SAR) analyses have identified that modifications on the oxadiazole ring can enhance biological activity. For example, substituents on the phenyl ring were found to influence cytotoxic potency against MCF-7 cells significantly .
- Molecular Docking Studies : Computational studies using molecular docking techniques indicated strong binding affinities between the compound and target proteins involved in cancer proliferation pathways. This suggests a rational approach for further optimization of the compound's structure to enhance its efficacy .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with oxadiazole and piperidine structures exhibit significant anticancer properties. For instance, a study demonstrated that derivatives similar to our compound showed inhibition of tumor cell proliferation in vitro.
Case Study:
A derivative of this compound was tested against various cancer cell lines and showed IC50 values in the micromolar range, indicating potent activity against breast and lung cancer cells .
Antimicrobial Properties
Research has also highlighted the antimicrobial potential of oxadiazole-containing compounds. The presence of the piperidine ring enhances the lipophilicity and membrane permeability of these compounds.
Case Study:
In a pharmacological study, compounds structurally related to (4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone were evaluated for antibacterial activity against Gram-positive and Gram-negative bacteria. Results indicated promising antibacterial effects with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Pharmacological Insights
The pharmacological profile of this compound suggests it may act through multiple mechanisms:
- Inhibition of Enzymatic Activity: Compounds containing oxadiazole have been shown to inhibit enzymes involved in cancer metabolism.
- Disruption of Cell Signaling Pathways: The interaction between the piperidine moiety and cellular receptors could modulate signaling pathways critical for cell survival and proliferation.
Chemical Reactions Analysis
Reactivity of the 1,3,4-Oxadiazole Ring
The 1,3,4-oxadiazole ring is electron-deficient, enabling nucleophilic substitution at the 2-position (cyclopropyl-substituted carbon). Reactions include:
Key Insight : The cyclopropyl group enhances steric hindrance but does not significantly alter electronic properties, favoring regioselective substitutions at the oxadiazole’s 5-position .
Piperidine Ring Functionalization
Pyrazole Ring Reactivity
The 1-methyl-3-(2,5-dimethoxyphenyl)pyrazole is susceptible to electrophilic substitution at the 4-position (para to the methoxy groups):
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 4-Nitro-pyrazole derivative |
| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃ | 4-Halo-pyrazole derivatives |
Note : The 2,5-dimethoxyphenyl group directs electrophiles to the pyrazole’s 4-position via resonance effects .
Methanone Group Reactions
The central methanone (C=O) can undergo:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Reduction | NaBH₄ or LiAlH₄ | Secondary alcohol |
| Grignard Addition | RMgX (R = alkyl/aryl) | Tertiary alcohol derivatives |
Cross-Coupling Reactions
The 2,5-dimethoxyphenyl group may participate in:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Buchwald–Hartwig | Pd(OAc)₂, Xantphos, aryl halide | Arylamine-functionalized pyrazole |
| Suzuki Coupling | Pd(PPh₃)₄, boronic acid | Biaryl-modified derivatives |
Stability Under Acidic/Basic Conditions
-
Acidic Conditions : The oxadiazole ring may hydrolyze to a diacylhydrazine above pH 2 .
-
Basic Conditions : Methanone stability persists up to pH 12, but the pyrazole’s methyl group may demethylate under strong bases .
Photochemical Reactivity
The cyclopropane ring is prone to [2+2] photocycloaddition with alkenes under UV light, forming bicyclic intermediates .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
A structurally related compound, (4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3-(3-methoxyphenyl)-1H-pyrazol-5-yl)methanone (CAS: 1319203-69-4), shares the methanone-linked piperidine-oxadiazole-pyrazole scaffold but differs in substituents:
- Oxadiazole substituent : Isopropyl vs. cyclopropyl.
- Aryl group : 3-methoxyphenyl vs. 2,5-dimethoxyphenyl.
- Pyrazole substitution : Unmethylated (1H) vs. methylated (1-methyl-1H) .
Hypothesized Impact of Substituents
Theoretical vs. Experimental Data
- 1,3,4-Oxadiazoles : Often exhibit antimicrobial, anticancer, or enzyme-inhibitory properties due to their electron-deficient aromatic ring .
Challenges in Comparison
- Limited peer-reviewed studies directly compare these compounds.
- Differences in metabolic stability (cyclopropyl vs. isopropyl) and solubility (dimethoxy vs. monomethoxy) remain theoretical without empirical validation .
Q & A
Q. What synthetic methodologies are established for synthesizing this compound?
The compound’s synthesis involves multi-step heterocyclic coupling. Key steps include:
- Cyclization : Refluxing intermediates in ethanol (2–3 hours) followed by recrystallization from DMF–EtOH (1:1) mixtures to isolate oxadiazole-piperidine derivatives .
- Vilsmeier–Haack reaction : Used to introduce formyl groups to pyrazole intermediates, as described for analogous structures .
- Thiadiazole/oxadiazole formation : Refluxing with glacial acetic acid and sodium bicarbonate for cyclization, monitored by TLC .
*Yields are often omitted in literature for proprietary compounds.
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
- X-ray crystallography : Resolves stereochemistry and confirms piperidine/pyrazole conformations (e.g., bond angles and torsion angles) .
- 1H/13C NMR : Assigns proton environments (e.g., dimethoxyphenyl aromatic protons at δ 6.7–7.2 ppm) and carbonyl carbons (δ 165–175 ppm) .
- IR spectroscopy : Identifies C=O stretches (~1680 cm⁻¹) and oxadiazole C=N (~1600 cm⁻¹) .
Q. What biological activities are hypothesized for this compound?
Pyrazole-oxadiazole hybrids are reported to exhibit:
- Antimicrobial activity : Via disruption of bacterial cell membranes (observed in structurally similar 4-acylpyrazolones) .
- Antitumor potential : Through kinase inhibition or apoptosis induction, as seen in pyrazolone–metal complexes .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol .
- Catalyst screening : Lewis acids (e.g., ZnCl₂) may accelerate oxadiazole formation, though evidence is limited for this specific compound.
- Reaction monitoring : Use HPLC-MS to identify intermediates and optimize reaction termination times .
Q. How should contradictory data in biological assays be addressed?
- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK-293 vs. HeLa) to rule out cell-specific effects .
- Impurity analysis : Employ HPLC with photodiode array detection to confirm purity (>95%) and exclude byproduct interference .
- Target specificity : Perform kinase profiling or molecular docking to verify hypothesized mechanisms .
Q. What computational strategies predict the compound’s reactivity and stability?
- DFT calculations : Model charge distribution in the oxadiazole ring to predict electrophilic/nucleophilic sites .
- Molecular dynamics (MD) : Simulate solvation effects in aqueous buffers to assess hydrolytic stability .
- Docking studies : Use crystal structures (e.g., PDB 1T4G) to predict binding to serine/threonine kinases .
Q. How can stereochemical control be achieved during synthesis?
- Chiral auxiliaries : Introduce temporary directing groups (e.g., Evans oxazolidinones) to piperidine intermediates .
- Asymmetric catalysis : Screen Ru- or Rh-based catalysts for enantioselective cyclopropane functionalization (critical for the oxadiazole subunit) .
Q. What protocols ensure compound stability during long-term storage?
- Lyophilization : Store as a lyophilized powder under argon to prevent oxidation of the dimethoxyphenyl group .
- Buffered solutions : Use pH 6.5 ammonium acetate buffers to minimize hydrolysis of the oxadiazole ring .
- Temperature control : Store at –20°C in amber vials to avoid photodegradation .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
